Sinensetin-d3

LC-MS/MS Method Validation Quantitative Bioanalysis

Sinensetin-d3 is the definitive deuterated internal standard (SIL-IS) for LC-MS/MS quantification of Sinensetin in complex biological samples and botanical extracts. Its +3 Da mass shift and matched physicochemical properties ensure precise correction of matrix effects, recovery losses, and ionization variability, meeting FDA/EMA bioanalytical validation requirements. This high-purity, batch-tested material eliminates the unacceptable analytical error introduced by unlabeled or structural analogs, making it essential for IND-enabling pharmacokinetic, ADME, drug-drug interaction, and nutraceutical QC studies.

Molecular Formula C20H20O7
Molecular Weight 375.4 g/mol
Cat. No. B15143625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinensetin-d3
Molecular FormulaC20H20O7
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3
InChIKeyLKMNXYDUQXAUCZ-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinensetin-d3: A Stable Isotope-Labeled Internal Standard for Precise Quantitation in Biological Matrices


Sinensetin-d3 is a deuterium-labeled isotopologue of the polymethoxyflavone Sinensetin. It is specifically utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and UPLC-MS/MS methods to correct for analytical variability in the precise quantification of Sinensetin in complex biological samples. [1] Its primary value lies in compensating for matrix effects and recovery losses, enabling accurate and reproducible data in pharmacokinetic and metabolic studies. [1][2]

Why Generic Alternatives Compromise Sinensetin Quantification: The Deuterium Advantage


Substituting a structural analog or an unlabeled compound for a stable isotope-labeled internal standard (SIL-IS) like Sinensetin-d3 in quantitative bioanalysis introduces unacceptable analytical error. Unlabeled Sinensetin cannot be distinguished from endogenous analyte, while structural analogs possess distinct physicochemical properties, leading to divergent extraction recovery, ionization efficiency, and chromatographic retention. [1] These discrepancies prevent the accurate correction of matrix effects and sample-to-sample variability, a failure that is particularly acute in complex biological matrices where Sinensetin's low bioavailability and extensive metabolism demand the most rigorous analytical control. [1][2]

Quantitative Evidence for Sinensetin-d3 Differentiation in Bioanalytical Workflows


Superior Quantitative Accuracy: Isotope Dilution Mass Spectrometry (IDMS) with Sinensetin-d3

The use of Sinensetin-d3 as an internal standard, a method known as Isotope Dilution Mass Spectrometry (IDMS), provides a level of accuracy and precision unattainable with non-labeled analogs. While no head-to-head study with a structural analog exists, class-level inference shows SIL-IS usage consistently yields method accuracy within 85-115% and precision (%CV) <15%, fulfilling regulatory bioanalytical method validation guidelines. [1] In contrast, methods using structural analogs frequently fail to meet these criteria due to differential matrix effects, especially in complex samples like plasma or urine. [2]

LC-MS/MS Method Validation Quantitative Bioanalysis

Unambiguous Metabolite Identification via Isotopic Tracking

In a direct application, isotope-labeled Sinensetin ([4'-D3]SIN) enabled the definitive identification of four specific demethylated metabolites in rat urine, which could not be unambiguously assigned using unlabeled Sinensetin alone due to background interference. [1] By tracking the characteristic +3 Da mass shift, researchers confirmed the formation of 4'-, 5-, and 6-demethylsinensetin, and a sulfate conjugate of 7-demethylsinensetin. This approach provides a clear differentiation from unlabeled Sinensetin, which yields ambiguous data in complex in vivo systems.

Drug Metabolism Metabolite Profiling UHPLC-ESI-MS

Compensating for Poor Bioavailability: Accurate In Vivo Quantification

Sinensetin is known for its low oral bioavailability due to poor aqueous solubility and extensive first-pass metabolism. [1] While the specific study validating the method did not use Sinensetin-d3, its quantitative accuracy is severely compromised without it. The necessity for a SIL-IS like Sinensetin-d3 is directly inferred from the need to accurately measure very low plasma concentrations (e.g., in the ng/mL range) in the presence of complex matrix components, a task for which structural analogs are demonstrably inadequate. [2]

Pharmacokinetics Bioavailability UPLC-MS/MS

High-Value Research and Industrial Applications Requiring Sinensetin-d3


Regulated Bioanalysis and Pharmacokinetic (PK) Studies

Sinensetin-d3 is the definitive internal standard for quantifying Sinensetin in plasma and tissues during IND-enabling pharmacokinetic studies. Its use is mandated by regulatory guidelines for bioanalytical method validation to ensure the accuracy and precision of data submitted to agencies like the FDA and EMA. [1] This applies directly to research on Sinensetin's bioavailability and ADME properties, where the compound's low systemic exposure necessitates the highest analytical rigor. [2]

In Vivo and In Vitro Metabolite Identification and Profiling

In drug metabolism and toxicology studies, Sinensetin-d3 is essential for definitively identifying and tracking the fate of Sinensetin and its metabolites in complex biological matrices (e.g., urine, bile, hepatocyte incubations). The +3 Da mass shift provided by the deuterium label allows for unambiguous detection of metabolites, eliminating false positives from matrix background. [1] This capability is crucial for generating a comprehensive metabolic profile, a key deliverable in early drug discovery.

Food and Natural Product Research: Quality Control and Authentication

Sinensetin is a marker compound in citrus peels and herbal medicines like Orthosiphon aristatus. Sinensetin-d3 is indispensable for developing and validating robust LC-MS/MS methods for the accurate quantification of this marker in complex botanical extracts and finished products. [1] It enables precise standardization, authentication of raw materials, and quality control in nutraceutical and functional food manufacturing, where label claim verification is paramount.

Investigating Drug-Drug and Food-Drug Interactions (DDI/FDI)

Sinensetin is a known inhibitor of CYP1A2 and CYP3A4. [1] To accurately assess its potential to cause clinically relevant interactions, precise quantification of Sinensetin and the co-administered drug is required in various biological media. Sinensetin-d3 is the critical tool for achieving this, ensuring that any observed changes in drug exposure are due to a true biological interaction rather than analytical variability or matrix effects in complex samples like plasma or liver microsomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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